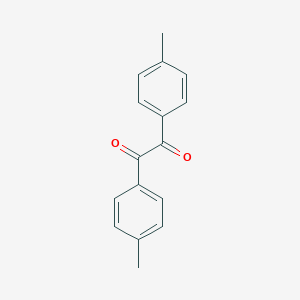

4,4'-Dimethylbenzil

描述

Significance of Alpha-Diketones in Organic Chemistry Research

Alpha-diketones, characterized by the presence of two adjacent carbonyl groups, are a significant class of compounds in organic chemistry. Their unique structural feature imparts a high degree of reactivity, making them valuable intermediates and building blocks in a wide array of synthetic transformations. chemicalbook.comresearchgate.net They serve as precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and materials. researchgate.netresearchgate.net The reactivity of the dicarbonyl unit allows for diverse reactions, including condensations, rearrangements, and cyclizations, leading to the formation of complex molecular architectures. researchgate.netwikipedia.org Furthermore, many α-diketone derivatives are utilized as photoinitiators in polymer chemistry due to their ability to generate radical species upon exposure to light. researchgate.netwikipedia.orgresearchgate.net

Historical Context of Benzil (B1666583) Derivatives in Chemical Synthesis

The study of benzil and its derivatives dates back to the 19th century, with early syntheses being reported in 1836. researchgate.net Benzil, the parent compound with two phenyl rings flanking the dicarbonyl moiety, has been a subject of extensive research for nearly two centuries. chemicalbook.comresearchgate.net Its derivatives, including 4,4'-Dimethylbenzil, have been synthesized and investigated to understand the influence of substituents on their chemical and physical properties. kent.ac.ukrsc.org Historically, the synthesis of benzil derivatives has been a key area of study, with numerous methods developed for their preparation. researchgate.net These compounds have found applications in the synthesis of various important organic molecules, including quinoxalines and hydantoins. rsc.orgmdpi.com The benzilic acid rearrangement, a classic organic reaction involving benzil, highlights the fundamental reactivity patterns of this class of compounds. wikipedia.org

Research Landscape of this compound: An Overview

This compound, a derivative of benzil with methyl groups at the para positions of both phenyl rings, has garnered significant attention in various fields of chemical research. Its applications span from being a photoinitiator in polymer curing to a key intermediate in the synthesis of biologically active molecules. kent.ac.ukalliedacademies.org Research has explored its photochemical behavior, including its role as a photosensitizer in oxidation reactions and its conformation-dependent light and dark mechanisms. nsf.govacs.org Studies have investigated its use in the synthesis of pyrimidine-based diazepine (B8756704) derivatives and its reactions with ureas to form substituted hydantoins. rsc.orgalliedacademies.org Furthermore, the unique photophysical properties of this compound, such as its conformation-dependent luminescence and room-temperature phosphorescence, have been a subject of recent investigations, suggesting potential applications in advanced materials and sensors. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₂ | lookchem.com |

| Molecular Weight | 238.28 g/mol | lookchem.com |

| Appearance | Yellow crystals or needles | lookchem.com |

| Melting Point | 102-104 °C | lookchem.com |

| Boiling Point | 211 °C (at 7 mmHg) | lookchem.com |

| CAS Number | 3457-48-5 | lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-bis(4-methylphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWCEHMHCDCJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188116 | |

| Record name | 4,4'-Dimethylbenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-48-5 | |

| Record name | 1,2-Bis(4-methylphenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethylbenzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dimethylbenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolylethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Dimethylbenzil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HZ2Y7K8GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of 4,4 Dimethylbenzil

Classical Approaches to 4,4'-Dimethylbenzil Synthesis

Traditional methods for synthesizing this compound primarily rely on the oxidation of precursor molecules. These established techniques often involve the use of stoichiometric oxidants or simple catalytic systems.

Oxidation of Substituted Benzoins

The oxidation of 4,4'-dimethylbenzoin (B74532) is a common and direct route to this compound. art-xy.com This transformation involves the conversion of the α-hydroxyketone group of the benzoin (B196080) into the α-diketone functionality of the benzil (B1666583).

A simple and environmentally friendly method for the oxidation of benzoins to benzils utilizes air as the oxidant and commercially available aluminum oxide (alumina) as a heterogeneous catalyst. researchgate.net This process avoids the need for toxic and expensive metal-based oxidizing agents. researchgate.net The reaction rate is significantly influenced by the properties of the alumina (B75360) and the solvent used. arkat-usa.org

Research shows that basic alumina (pH 9.5) provides the fastest reaction rates, which is attributed to the easier abstraction of an α-proton from the benzoin, leading to a stabilized enediolate anion intermediate that subsequently reacts with oxygen. researchgate.net The polarity of the solvent also plays a crucial role; less polar solvents like dichloromethane (B109758) and toluene (B28343) are preferred, while polar protic solvents like methanol (B129727) can slow the reaction by stabilizing the benzoin through hydrogen bonding. arkat-usa.org

In a typical procedure, 4,4'-dimethylbenzoin is stirred with alumina in a suitable solvent under an open-air atmosphere at room temperature. arkat-usa.org The reaction involving 4,4'-dimethylbenzoin is observed to be slower than that of benzoin or 4,4'-dichlorobenzoin, a phenomenon ascribed to the electron-donating inductive effect (+I) of the methyl groups, which may retard the initial proton abstraction step. arkat-usa.org Despite this, good yields of this compound can be achieved. arkat-usa.org The alumina catalyst can be recovered and reused multiple times before a loss of activity is observed. arkat-usa.org

Table 1: Aerobic Oxidation of 4,4'-Dimethylbenzoin with Alumina arkat-usa.org

| Substrate | Solvent | Alumina pH | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 4,4'-Dimethylbenzoin | CH₂Cl₂ | 9.5 | 1 h | 55 |

| 4,4'-Dimethylbenzoin | CH₂Cl₂ | 7.0 | 1 h 35 min | 55 |

Reaction Conditions: 1 mmol aryloin, 5 g alumina, 20 ml solvent, room temperature, atmospheric pressure. arkat-usa.org

Besides aerobic oxidation with alumina, 4,4'-dimethylbenzoin can be converted to this compound using various other oxidizing agents. arkat-usa.org These classical reagents include nitric acid, copper sulfate, and bismuth compounds. arkat-usa.org

One well-documented method involves the use of a catalytic amount of copper(II) acetate (B1210297) in the presence of ammonium (B1175870) nitrate (B79036). art-xy.com In this procedure, 4,4'-dimethylbenzoin is refluxed with copper(II) acetate and ammonium nitrate in 80% aqueous acetic acid. art-xy.comcusat.ac.in The Cu²⁺ ions act as the oxidant, being reduced in the process, and are then regenerated by the ammonium nitrate. art-xy.com For every mole of 4,4'-dimethylbenzoin oxidized, two equivalents of Cu²⁺ are required. art-xy.com This method provides a reliable route to this compound from its corresponding benzoin precursor. art-xy.com

Aerobic Oxidation Catalyzed by Alumina

Oxidation of 1,2-Di-p-tolylethane (B1293781)

The synthesis of this compound via the direct oxidation of 1,2-di-p-tolylethane is a less commonly documented pathway in the surveyed literature. While the oxidation of benzylic C-H bonds is a known transformation, specific and detailed procedures for the conversion of 1,2-di-p-tolylethane to this compound are not prominently featured in readily available chemical synthesis literature. The more typical precursors are oxygenated at the benzylic positions, such as in 4,4'-dimethylbenzoin or its corresponding diol. lookchem.comchemicalbook.com

Contemporary and Green Synthesis Protocols for this compound

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. This includes one-pot reactions and the use of non-toxic catalysts and solvents.

One-Pot Cascade Synthesis from Aldehydes and Ketones

A contemporary approach involves the one-pot cascade synthesis of α-diketones directly from aldehydes and ketones. rsc.org This strategy is highly efficient as it combines multiple reaction steps into a single operation without isolating intermediates. organic-chemistry.org A methodology has been reported for the synthesis of α-diketones using a bifunctional iron nanocomposite as a catalyst and hydrogen peroxide as a green oxidant in water. rsc.org This process represents a significant advancement in green chemistry. rsc.org

Another efficient one-pot method allows for the preparation of unsymmetrical ketones from aldehydes by adding an organolithium reagent, followed by oxidation with N-tert-butylphenylsulfinimidoyl chloride. organic-chemistry.org While this specific protocol is for general ketone synthesis, the principles of one-pot transformations from simpler precursors like aldehydes are central to modern synthetic strategies and are applicable to the formation of diketone structures. organic-chemistry.org For instance, 4,4'-dimethylbenzoin, the direct precursor to this compound, is itself synthesized from two equivalents of p-tolualdehyde in a condensation reaction catalyzed by thiamine (B1217682) hydrochloride. art-xy.com This initial step, when combined with a subsequent oxidation in a single pot, would constitute a modern cascade synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While specific examples detailing the synthesis of the symmetrical this compound are not prevalent, general methodologies for producing unsymmetrical and symmetrical benzils have been established and are applicable.

One significant strategy involves the palladium-catalyzed α-arylation of ketones. scispace.com A one-pot tandem reaction has been developed that combines the α-arylation of 2-hydroxyacetophenones with aryl bromides, followed by an oxidation step to yield benzils. scispace.comnih.gov In this process, the aryl bromide serves a dual function as both the arylating agent and a mild oxidant. scispace.comnih.gov This method is advantageous as it uses readily available and relatively inexpensive aryl halides to construct the benzil scaffold. scispace.com The reaction typically proceeds with a palladium(0) catalyst and is particularly effective for creating a diverse array of unsymmetrically substituted benzils. scispace.comresearcher.life

Another powerful palladium-catalyzed approach is the carbonylative coupling of aryl halides with organoaluminum reagents, using an isocyanide, such as tert-butyl isocyanide, as a carbon monoxide (CO) source. thieme-connect.comorganic-chemistry.orgacs.org This method avoids the direct use of high-pressure CO gas, enhancing safety and practicality. thieme-connect.com The reaction can be performed using a heterogeneous palladium catalyst, which can be recovered and reused over multiple cycles with consistent efficiency. thieme-connect.com This carbonylative coupling is versatile, tolerating a good range of functional groups and accommodating both alkyl- and arylaluminum reagents to produce 1,2-diketones in good to excellent yields. thieme-connect.comacs.org A four-component coupling involving an aryl halide, an alkyl zinc reagent, and two molecules of an isocyanide has also been developed for the modular synthesis of unsymmetrical 1,2-diketones. researchgate.net

Table 1: Overview of Palladium-Catalyzed Methodologies for Benzil Synthesis

| Methodology | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| α-Arylation–Oxidation | 2-Hydroxyacetophenones + Aryl Bromides | Palladium(0) catalyst | One-pot tandem reaction; Aryl bromide acts as both arylating agent and oxidant. scispace.comnih.gov |

| Carbonylative Coupling | Aryl Halides + Organoaluminum Reagents | Heterogeneous Pd(0) catalyst; tert-butyl isocyanide as CO source | Avoids high-pressure CO gas; Catalyst is recyclable. thieme-connect.comacs.org |

| Four-Component Coupling | Aryl Halide + Alkyl Zinc Reagent + Isocyanide | Pd/dppf catalyst | Modular synthesis of unsymmetrical 1,2-diketones. researchgate.net |

Sustainable Synthetic Methodologies

In line with the principles of green chemistry, several sustainable methods for the synthesis of benzils, including this compound, have been explored. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One prominent green methodology involves the oxidation of the corresponding benzoin (4,4'-dimethylbenzoin) using air as the oxidant. This process can be effectively catalyzed by heterogeneous catalysts like neutral alumina. liv.ac.uk The use of air as the terminal oxidant is environmentally benign, and the solid alumina catalyst can be easily separated from the reaction mixture and reused, although a loss of activity may be observed after several cycles. liv.ac.uk The reaction is chemoselective and avoids the use of toxic heavy metal oxidants that generate hazardous waste. liv.ac.uk Similarly, nanocrystalline magnesium oxide (nano-MgO) has been demonstrated as an efficient and selective catalyst for the air oxidation of benzoins to benzils in acetonitrile (B52724). core.ac.uk This method offers the advantages of milder conditions, shorter reaction times, and high yields. core.ac.uk

Another sustainable approach utilizes surfactant-mediated synthesis in an aqueous environment. The condensation reaction between a 1,2-diketone like this compound and a diamine can be performed as a one-pot synthesis using a cationic surfactant such as Cetyl Trimethyl Ammonium Bromide (CTAB). researcher.lifeCurrent time information in Bangalore, IN. Using water as the reaction medium fulfills a key requirement of green synthesis. Current time information in Bangalore, IN. This method has been successfully applied to produce complex heterocyclic derivatives from this compound. researcher.lifeCurrent time information in Bangalore, IN.

Table 2: Comparison of Sustainable Synthetic Methods for Benzils

| Method | Catalyst | Oxidant/Medium | Key Advantages | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Heterogeneous Catalysis | Neutral Alumina | Air | Environmentally friendly, reusable catalyst, avoids toxic metals. | 55-85 | liv.ac.uk |

| Nanocatalysis | Nanocrystalline MgO | Air (in acetonitrile) | Milder conditions, shorter reaction time, high selectivity. | High | core.ac.uk |

| Surfactant-Mediated Synthesis | CTAB | Aqueous Medium | Green solvent (water), one-pot synthesis. | 95 (for derivative) | researcher.life |

This compound as an Intermediate for Complex Molecular Architectures

This compound is a valuable intermediate, serving as a precursor for the synthesis of a wide range of more complex molecules with applications in supramolecular chemistry and materials science. Its two adjacent carbonyl groups provide reactive sites for condensation and cyclization reactions.

One significant application is in the construction of molecular capsules and clips. This compound is used in the synthesis of cis-bis-PMB-protected glycolurils, which are fundamental building blocks for self-assembling molecular capsules. organic-chemistry.orgru.nl The reaction involves the condensation of this compound with urea (B33335) in the presence of an acid catalyst. ru.nl These glycoluril (B30988) derivatives can be further functionalized to create larger host molecules capable of encapsulating guest molecules. organic-chemistry.org

Furthermore, this compound is a key starting material for synthesizing various heterocyclic compounds. It undergoes condensation with 4,6-diaminopyrimidine (B116622) in a green, surfactant-mediated reaction to form Pyrimidino-4,6-(2,4-Diazepine) derivatives. Current time information in Bangalore, IN. Similarly, its reaction with 2,3-diaminonaphthalene (B165487) yields Naphthalene Based Quinoxaline (B1680401) Derivatives, which are of interest for their potential biological activities. researcher.lifedb-thueringen.de

In another example, this compound reacts with squaramides in a process that leads to the unexpected cleavage of the benzil structure, affording mono-aroyl squarimides. This reaction highlights a novel reactivity pathway for benzils and provides access to unique squaramide-based structures. nih.gov

Table 3: Complex Molecules Synthesized from this compound

| Starting Materials | Resulting Complex Molecule/Scaffold | Field of Application | Ref. |

|---|---|---|---|

| This compound, Urea | cis-bis-PMB-protected Glycoluril | Supramolecular Chemistry (Molecular Capsules) | organic-chemistry.orgru.nl |

| This compound, 4,6-diaminopyrimidine | Pyrimidino-4,6-(2,4-Diazepine) | Medicinal Chemistry | Current time information in Bangalore, IN. |

| This compound, 2,3-diaminonaphthalene | Naphthalene Based Quinoxaline | Materials Science, Medicinal Chemistry | researcher.life |

| This compound, Squaramide | Mono-Aroyl Squarimide | Organic Synthesis | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethylbenzil

Reactions with Nitrogen-Containing Nucleophiles

4,4'-Dimethylbenzil serves as a key substrate in reactions with a variety of nitrogen-containing nucleophiles, leading to the synthesis of important heterocyclic structures. These reactions are often characterized by complex mechanisms involving initial nucleophilic attack at a carbonyl carbon, followed by cyclization and rearrangement steps.

The condensation of α-dicarbonyl compounds like this compound with urea (B33335) and its derivatives is a fundamental method for the synthesis of hydantoin (B18101) and related heterocyclic systems.

The reaction of this compound with urea or N-methylurea in an alkaline medium yields 5,5-bis(4-methylphenyl)hydantoin and its N-methylated analogue, respectively. rsc.orgrsc.org This reaction, a variation of the Biltz synthesis of phenytoin (B1677684), proceeds through a benzilic acid-type rearrangement. sciencescholar.usscispace.com The general applicability of this reaction allows for the synthesis of a range of 5,5-diarylhydantoin derivatives. sciencescholar.us For instance, refluxing a mixture of this compound, urea, and potassium hydroxide (B78521) in ethanol (B145695) leads to the formation of the corresponding hydantoin derivative. lookchem.com A similar procedure can be used with various substituted benzils to produce a library of hydantoin compounds. sciencescholar.us

Table 1: Synthesis of Hydantoin Derivatives from this compound

| Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Urea | 5,5-bis(4-methylphenyl)hydantoin | Ethanolic KOH, reflux | lookchem.com |

| N-Methylurea | 3-Methyl-5,5-bis(4-methylphenyl)hydantoin | Alkaline conditions | rsc.orgrsc.org |

This compound also reacts with thiourea (B124793) in a manner analogous to its reaction with urea, leading to the formation of 2-thiohydantoin (B1682308) derivatives. aip.orgaip.org This reaction is a key step in a two-step synthesis of phenytoin analogs, where the resulting 2-thiohydantoin is subsequently oxidized to the corresponding hydantoin. academicjournals.org The reaction of this compound with thiourea in the presence of a base like potassium hydroxide in a solvent such as dimethylsulfoxide (DMSO) can produce 5,5-bis(4-methylphenyl)-2-thiohydantoin in high yield. academicjournals.orgresearchgate.net Studies have shown that the reaction conditions, including the solvent and molar ratios of reactants, can influence the product distribution, sometimes leading to the formation of thioglycoluril derivatives alongside the desired thiohydantoin. researchgate.net The use of microwave activation has been shown to be advantageous for this reaction, improving yields and reducing reaction times compared to conventional heating. academicjournals.org

Table 2: Reaction of this compound with Thiourea

| Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 5,5-bis(4-methylphenyl)-2-thiohydantoin | KOH, DMSO, Microwave | High | academicjournals.org |

| 5,5-bis(4-methylphenyl)-2-thiohydantoin and Ditolyl thioglycoluril | KOH, Ethanol, Ultrasonic irradiation | Variable | researchgate.net |

The condensation of this compound with diaminopyrimidines provides a route to novel heterocyclic systems, specifically pyrimidino-diazepines.

Table 3: Comparison of Benzil (B1666583) Derivatives in Pyrimidino-Diazepine Synthesis

| Benzil Derivative | Relative Yield | Relative Reaction Time | Reference |

|---|---|---|---|

| Benzil | Lower | Longer | alliedacademies.org |

| This compound | Intermediate | Intermediate | alliedacademies.org |

| 4,4'-Difluorobenzil (B1266174) | Higher | Shorter | alliedacademies.org |

Kinetic and Mechanistic Studies of Nucleophilic Attack and Cyclization

Condensation with Diaminonaphthalenes for Quinoxaline (B1680401) Synthesis

The reaction of this compound with 2,3-diaminonaphthalene (B165487) serves as a method for synthesizing quinoxaline derivatives. This condensation reaction is a fundamental process in the creation of these heterocyclic compounds, which are of interest in various fields, including materials science and medicinal chemistry. orientjchem.orgcardiff.ac.uk

The efficiency and outcome of the condensation reaction between this compound and 2,3-diaminonaphthalene to form the corresponding quinoxaline are significantly influenced by the choice of catalyst and reaction medium.

One approach involves a one-pot synthesis using cetyltrimethylammonium bromide (CTAB) as a surfactant in an ethanol and 1M HCl solvent system. orientjchem.org In this method, 2 mmol of this compound and 2 mmol of CTAB are dissolved in 10 ml of ethanol. To this solution, 2 mmol of 2,3-diaminonaphthalene dissolved in 10 ml of 1M HCl is added dropwise. This procedure results in the formation of the quinoxaline product with a high yield of 95%. orientjchem.org The use of CTAB facilitates the reaction, highlighting the role of surfactants in promoting the synthesis. orientjchem.org

Alternatively, the reaction can be carried out without a catalyst in a solvent-free environment using mechanochemistry. rsc.org By homogenizing an equimolar mixture of this compound and the diamine with stainless steel balls at high speed, the corresponding quinoxaline can be synthesized in excellent to quantitative yields within minutes. rsc.org This method offers a sustainable and rapid route to these compounds, avoiding the need for catalysts and solvents. rsc.org

The choice of the benzil derivative can also impact the reaction outcome. For instance, in a comparative study, the use of 4,4'-difluorobenzil was found to be more efficient in terms of percentage yield and reaction time compared to this compound under certain conditions. orientjchem.org

Table 1: Comparison of Synthetic Methods for Quinoxaline Synthesis from this compound and 2,3-Diaminonaphthalene

| Method | Catalyst/Medium | Reaction Time | Yield | Reference |

| Surfactant-mediated | CTAB / Ethanol & 1M HCl | Not specified | 95% | orientjchem.org |

| Mechanochemical | None (solvent-free) | Minutes | Excellent to Quantitative | rsc.org |

Rearrangement Reactions Involving the this compound Framework

The this compound structure is susceptible to rearrangement reactions, most notably the benzilic acid rearrangement, which transforms the α-diketone into an α-hydroxy carboxylic acid.

The classic benzilic acid rearrangement involves the treatment of a benzil derivative with a strong base. In the case of this compound, this reaction leads to the formation of 4,4'-dimethylbenzilic acid. mst.eduitu.edu.tr The synthesis of 4,4'-dimethylbenzilic acid is achieved by reacting this compound with potassium ethoxide in an ethanol-ether mixture at 0°C while excluding air. mst.edu Acidification of the reaction mixture yields the desired product. mst.edu

The rearrangement is a general reaction for benzils and has been studied for a variety of substituted derivatives. itu.edu.tracademicjournals.org The reaction of this compound with urea in the presence of a base, such as sodium hydroxide in ethanol, also proceeds via a benzilic acid-type rearrangement to form imidazolidine-2,4-dione derivatives. academicjournals.orgsciencescholar.us

The mechanism of the benzilic acid rearrangement begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of this compound. This step forms a tetrahedral intermediate. Subsequently, a 1,2-aryl shift occurs, where one of the p-tolyl groups migrates to the adjacent carbonyl carbon. This migration is the rate-determining step and results in the formation of a rearranged carboxylate intermediate. Finally, protonation of this intermediate during acidic workup yields the α-hydroxy carboxylic acid, 4,4'-dimethylbenzilic acid.

In the reaction with urea, the mechanism is analogous. academicjournals.orgsciencescholar.us Urea acts as the nucleophile, attacking a carbonyl group of the benzil. This is followed by a benzilic acid-type rearrangement and subsequent cyclization to form the hydantoin ring system. academicjournals.orgsciencescholar.us The migration of the aryl group is a key step in this process. sciencescholar.us

Unexpectedly, the reaction of this compound with squaramides in the presence of cesium carbonate in anhydrous DMF does not lead to a benzilic acid rearrangement. Instead, it results in the cleavage of the intercarbonyl single bond of the benzil, forming mono-aroyl squarimides. uib.es This highlights how the choice of nucleophile and reaction conditions can lead to alternative reaction pathways, deviating from the expected rearrangement. uib.es

Analogous Benzilic Acid Rearrangements

Reactions with Phosphorus-Containing Nucleophiles

This compound interacts with phosphorus-containing nucleophiles, such as trialkyl phosphites, leading to complexation and binding.

This compound can bind to trialkyl phosphites, such as trimethyl phosphite (B83602). acs.org This interaction is conformation-dependent, with the syn-conformation of this compound promoting the binding process. acs.org This binding has been shown to have a "shutoff" effect on the photosensitizing ability of this compound. acs.org While the anti- and syn-skewed conformations are responsible for photosensitized alkoxy radical production, the binding of the syn-conformer to the phosphite quenches this activity. acs.org This demonstrates a dual functionality of the α-diketone, acting as both a photosensitizer and a binding agent, with the two functions being decoupled by conformational changes. acs.org

Formation of Phosphorane Adducts

This compound is known to react with trivalent phosphorus compounds, such as trimethyl phosphite, to form phosphorane adducts. Current time information in Bangalore, IN. This reaction involves the chelation of the phosphite by the two carbonyl groups of the diketone. Current time information in Bangalore, IN.rsc.org The resulting product is a pentavalent phosphorus compound with a trigonal bipyramidal geometry. Current time information in Bangalore, IN. In this structure, the phosphorus atom is part of a five-membered ring with the two oxygen atoms and the two carbonyl carbons of the original diketone. Current time information in Bangalore, IN. The formation of these phosphoranes is a key "dark" reaction that can compete with photochemical processes when this compound is used as a photosensitizer. Current time information in Bangalore, IN. The reaction progress can be monitored over time, showing the disappearance of the reactants, this compound and trimethyl phosphite, and the corresponding appearance of the phosphorane adduct. Current time information in Bangalore, IN.

Conformation-Dependent Reactivity in Binding Processes

The reactivity of this compound, particularly in its binding to form phosphorane adducts, is highly dependent on its molecular conformation. The molecule exists in different rotational isomers (rotamers), primarily the anti-skewed and syn-skewed conformations, defined by the dihedral angle between the two carbonyl groups (O=C−C=O). Current time information in Bangalore, IN.

Computational studies using Density Functional Theory (DFT) show that the anti rotamer is the global minimum in terms of energy, while the syn rotamer is less stable. Current time information in Bangalore, IN. The binding reaction with trimethyl phosphite to form the phosphorane adduct proceeds specifically through the less stable syn conformer. Current time information in Bangalore, IN.rsc.orgresearchgate.net This conformational requirement acts as a switch for the molecule's function. While both anti- and syn-skewed conformations are effective in photosensitization processes, only the syn conformation promotes the binding shutoff reaction with the phosphite. Current time information in Bangalore, IN.researchgate.netresearchgate.net This dual functionality, where different conformations dictate distinct chemical pathways (photochemistry vs. binding), is a unique feature of flexible α-diketones not typically seen in conformationally rigid sensitizers like porphyrins or fullerenes. Current time information in Bangalore, IN.rsc.orgresearchgate.net

| Parameter | Value | Reference |

| Relative Stability (syn vs. anti) | syn rotamer is 5.6 kcal/mol less stable | Current time information in Bangalore, IN. |

| Rotational Barrier (anti to syn) | 7.5 kcal/mol (via syn-skewed transition state) | Current time information in Bangalore, IN. |

| Activation Energy (Phosphorane Formation) | ΔE‡ = 15.3 kcal/mol (from syn-dione) | Current time information in Bangalore, IN. |

| Reaction Enthalpy (Phosphorane Formation) | -9.1 kcal/mol (exothermic) | Current time information in Bangalore, IN. |

| Table 1: Calculated Energetic Parameters for Glyoxal (a theoretical model for this compound) Reactivity. |

Oxidative Transformations Involving this compound

Photosensitized Generation of Alkoxy Radicals

This compound functions effectively as a photosensitizer, particularly in the generation of alkoxy radicals through the decomposition of peroxides. Current time information in Bangalore, IN.rsc.org When irradiated with light, this compound absorbs photons and can transfer its excited-state energy to a peroxide molecule, such as dicumyl peroxide, leading to the homolytic cleavage of the peroxide's O-O bond. Current time information in Bangalore, IN.nih.gov This process generates highly reactive alkoxy radicals (e.g., cumyloxy radicals from dicumyl peroxide). Current time information in Bangalore, IN.researchgate.net

This photosensitization has been studied in both homogeneous solutions and on heterogeneous surfaces like silica (B1680970) nanoparticles. Current time information in Bangalore, IN.nih.gov On silica surfaces, the efficiency of the radical generation is influenced by the proximity of the sensitizer (B1316253) and the peroxide molecules. nih.gov The generated alkoxy radicals can then participate in further reactions, such as hydrogen atom abstraction or recombination. Current time information in Bangalore, IN.researchgate.net The ability of this compound to act as a photosensitizer is promoted by its anti-skewed conformation. Current time information in Bangalore, IN. This photochemical pathway is a key function that can be attenuated or "shut off" by the competing dark binding process with phosphites described previously. rsc.org

Oxidative Decarboxylation of Substituted Benzilic Acids (as a related system)

While not a direct reaction of this compound, the oxidative decarboxylation of substituted benzilic acids provides insight into the reactivity of the core chemical structure. The oxidation of benzilic acids, including 4,4'-dichlorobenzilic acid and 4,4'-dimethylbenzilic acid, by the metal ion cerium(IV) has been studied to understand the reaction mechanism. researchgate.net This reaction results in the formation of the corresponding substituted benzophenone (B1666685) through the loss of carbon dioxide. researchgate.net

Kinetic studies in various media (aqueous H₂SO₄, aqueous HClO₄-HOAc, and acetonitrile) show that the reaction rate is influenced by both the solvent and the substituents on the aromatic rings. researchgate.net Electron-donating groups, such as the methyl groups in 4,4'-dimethylbenzilic acid, facilitate the reaction, while electron-withdrawing groups slow it down. thieme-connect.de The Hammett p values derived from these studies are relatively small and negative (around -0.7 in acetonitrile (B52724) and -0.35 in HClO₄-HOAc), which argues against the development of a significant positive charge at the central carbon in the transition state. researchgate.net This evidence supports a mechanism involving the formation of a free radical intermediate rather than a carbocation. researchgate.net

| Substituted Benzilic Acid | Rate Constant k (M⁻¹s⁻¹) in Acetonitrile | Relative Rate | Reference |

| 4,4'-Dimethoxy | 1.94 | 2.62 | researchgate.netthieme-connect.de |

| 4,4'-Dimethyl | 1.08 | 1.46 | researchgate.netthieme-connect.de |

| Unsubstituted | 0.74 | 1.00 | researchgate.netthieme-connect.de |

| 4,4'-Dichloro | 0.28 | 0.38 | researchgate.netthieme-connect.de |

| 4,4'-Dinitro | 0.007 | 0.009 | researchgate.netthieme-connect.de |

| Table 2: Rate constants for the cerium(IV) oxidation of substituted benzilic acids at 25°C. |

Dianion Cyclization Reactions

Synthesis of Cyclic Carbonates and Thiocarbonates from Dioxime Derivatives

The synthesis of cyclic carbonates and thiocarbonates from the dioxime derivative of this compound via a dianion cyclization pathway is a specific transformation. Detailed studies outlining this precise reaction pathway—the formation of a dianion from this compound dioxime and its subsequent cyclization with reagents like phosgene (B1210022) or thiophosgene—were not found in the consulted research. While dianion cyclizations of related oxime structures, such as benzoin-α-oxime, are known to produce other types of heterocyclic systems, the specific application to form cyclic carbonates from α-dioximes is not documented in the available sources. researchgate.net Other established routes to cyclic carbonates and thiocarbonates typically involve the reaction of diols or epoxides with reagents like CO₂ or CS₂. researchgate.netrsc.org

Spectroscopic and Structural Analysis of 4,4 Dimethylbenzil

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 4,4'-Dimethylbenzil by providing information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is relatively simple, reflecting the molecule's symmetry. chemicalbook.com The molecule has two types of protons: those on the aromatic rings and those on the methyl groups. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons (–CH₃) appear as a single sharp peak, indicating that the six protons from the two methyl groups are chemically equivalent. The aromatic protons appear as a set of signals in the downfield region. Due to the para-substitution, the aromatic protons on each ring form an AA'BB' system, which often presents as two distinct doublets.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 4H | Aromatic Protons (ortho to C=O) |

| ~7.29 | Doublet | 4H | Aromatic Protons (meta to C=O) |

| ~2.43 | Singlet | 6H | Methyl Protons (–CH₃) |

| Data obtained from a 400 MHz spectrum in CDCl₃. chemicalbook.com |

The ¹³C NMR spectrum further confirms the symmetrical nature of the this compound molecule. Due to symmetry, only five distinct signals are typically observed: one for the carbonyl carbons, one for the methyl carbons, and three for the aromatic carbons (two protonated, one quaternary). The carbonyl carbon signal appears significantly downfield, which is characteristic of α-diketones.

| Chemical Shift (δ) (ppm) | Assignment |

| ~194.5 | Carbonyl Carbon (C=O) |

| ~146.1 | Aromatic Carbon (C-CH₃) |

| ~130.9 | Aromatic Carbon (C-C=O) |

| ~129.9 | Aromatic CH |

| ~129.5 | Aromatic CH |

| ~22.0 | Methyl Carbon (–CH₃) |

| Approximate chemical shifts based on available spectral data. acs.org |

While specific dynamic NMR studies quantifying the rotational energy barriers of the C(sp²)-C(sp²) single bond in this compound are not prevalent in the surveyed literature, the compound's conformational properties are known to be crucial to its function. The molecule exists in different conformations due to rotation around the central carbon-carbon bond, primarily the syn-skewed and anti-skewed forms. acs.org Computational studies and photophysical data suggest that these conformations influence the compound's electronic and reactive properties. acs.orgacs.org For instance, the conformation of this compound has been shown to be critical when it acts as a photosensitizer, with different conformations promoting distinct light-driven or dark-binding chemical processes. acs.org While variable temperature ¹H NMR has been used to study the motion of this compound when encapsulated within a host molecule, this reflects the dynamics within a confined space rather than the intrinsic conformational dynamics in a free solution. jst.go.jp

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy of this compound reveals key vibrational modes associated with its functional groups. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups of the α-diketone moiety. The presence of two adjacent carbonyl groups can lead to symmetric and asymmetric stretching modes, though often only a single, intense band is resolved. Other significant bands include C-H stretching from the aromatic and methyl groups, and C=C stretching vibrations from the aromatic rings.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050-2850 | C-H Stretching (Aromatic and Aliphatic) |

| ~1660 | C=O Stretching (Diketone) |

| ~1605 | C=C Stretching (Aromatic Ring) |

| ~820 | C-H Bending (para-disubstituted ring) |

| Data compiled from NIST gas-phase IR spectrum and other sources. chemicalbook.comacs.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) of this compound provides information on its molecular weight and fragmentation pathways. The mass spectrum shows a distinct molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (238.28 g/mol ). acs.orgacs.org The most characteristic fragmentation is the cleavage of the central C-C bond between the two carbonyl groups. This cleavage results in the formation of the highly abundant 4-methylbenzoyl (p-toluoyl) cation at m/z 119, which typically represents the base peak in the spectrum. acs.org Another significant fragment can be observed at m/z 91, corresponding to the tropylium (B1234903) ion, formed by the loss of a carbonyl group from the m/z 119 fragment.

Key Fragmentation Peaks:

m/z 238: Molecular Ion [CH₃C₆H₄COCOC₆H₄CH₃]⁺

m/z 119: Base Peak, 4-methylbenzoyl cation [CH₃C₆H₄CO]⁺ acs.org

m/z 91: Tropylium ion [C₇H₇]⁺ acs.org

Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, is characterized by multiple absorption bands. It exhibits strong absorption in the UV region, attributed to π→π* transitions within the aromatic rings and the carbonyl groups. A weaker, longer-wavelength absorption band extending into the visible region is assigned to the n→π* transition of the dicarbonyl chromophore. This n→π* transition is responsible for the compound's characteristic yellow color. Studies show that this compound can be effectively excited by light in both the UVA and visible regions of the spectrum.

Upon excitation, this compound can dissipate energy through emission processes such as fluorescence and phosphorescence. Its emission properties are conformation-dependent. acs.org The compound is known to be a photosensitizer, capable of generating singlet oxygen. jst.go.jp In some environments, it exhibits room-temperature phosphorescence (RTP), a property that is highly sensitive to the molecular conformation and surrounding matrix. acs.org The radical anion of this compound, formed under certain conditions, shows an absorption band around 540 nm.

UV-Vis Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, like other aromatic α-diketones, is characterized by distinct absorption bands in the ultraviolet and visible regions, corresponding to various electronic transitions within the molecule. The primary electronic transitions observed are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the dicarbonyl system. The n → π* transitions are of lower intensity and occur at longer wavelengths, resulting from the excitation of a non-bonding electron from one of the oxygen atoms to a π* antibonding orbital of the carbonyl group.

Based on the available data for related compounds, the UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the UV region and a weaker, longer-wavelength band extending into the visible region.

Table 1: UV-Vis Absorption Data for a Structurally Related Benzil (B1666583) Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Methoxy-substituted fluorinated benzil | Toluene (B28343) | 315, 295 | 36500, 28700 | beilstein-journals.org |

This table presents data for a related compound to illustrate the typical spectroscopic characteristics of benzil derivatives.

Fluorescence and Phosphorescence Characterization

The luminescence properties of this compound, including fluorescence and phosphorescence, are intricately linked to its molecular structure and the nature of its excited states. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁). From this state, it can either return to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). The subsequent radiative decay from the T₁ state to the S₀ state is known as phosphorescence.

The presence of methyl groups in this compound influences these photophysical pathways. A study on substituted benzils revealed that the type of luminescence—whether fluorescence or phosphorescence—can be altered by the substituents on the phenyl rings. researchgate.net For many benzil derivatives, room-temperature phosphorescence is observed, which is often attributed to efficient intersystem crossing facilitated by the small energy gap between the S₁ and T₁ states and spin-orbit coupling, as described by the El-Sayed rule for n,π* and π,π* states. beilstein-journals.org

Intensive investigations into benzil and its derivatives have shown that they can exhibit both fluorescence at shorter wavelengths (around 400 nm) and phosphorescence at longer wavelengths (around 560 nm) in solution at room temperature. beilstein-journals.org The phosphorescence is sensitive to the presence of oxygen, which can quench the triplet state.

The crystalline state of benzil derivatives can also significantly impact their phosphorescent properties, a phenomenon known as crystallization-induced phosphorescence (CIP). rsc.orgrsc.org In the solid state, molecular motions are restricted, which can suppress non-radiative decay pathways and enhance phosphorescence. For instance, the parent benzil compound has a reported phosphorescence lifetime of 142 μs in its crystalline form. rsc.org A closely related compound, p-anisil (4,4'-dimethoxybenzil), shows a significantly longer lifetime of 0.72 ms (B15284909) and a much higher quantum yield of 26% compared to benzil's 2%. rsc.orgrsc.org This suggests that the electron-donating methoxy (B1213986) groups, similar in effect to the methyl groups of this compound, can enhance phosphorescence.

Table 2: Photoluminescence Data for Benzil and a Related Derivative

| Compound | State | Emission Type | Emission Maxima (λem, nm) | Lifetime (τ) | Quantum Yield (Φ) | Reference |

| Benzil | Crystal | Phosphorescence | - | 142 µs | 2% | rsc.org |

| p-Anisil | Crystal | Phosphorescence | - | 0.72 ms | 26% | rsc.orgrsc.org |

| Fluorinated Benzils | Toluene Solution | Fluorescence | ~395 | - | - | beilstein-journals.org |

| Fluorinated Benzils | Toluene Solution | Phosphorescence | ~560 | - | - | beilstein-journals.org |

This table provides data for benzil and its derivatives to illustrate the typical fluorescence and phosphorescence characteristics.

Photochemistry and Photophysics of 4,4 Dimethylbenzil

Excited State Dynamics and Energy Transfer

Upon absorption of light, 4,4'-Dimethylbenzil is promoted to an electronically excited state. The subsequent relaxation of this excited state involves a series of dynamic processes, including intersystem crossing to triplet states and energy transfer to other molecules. These processes are fundamental to understanding its photochemical behavior and potential applications.

Intersystem Crossing (ISC) Processes to Triplet States

Photoexcitation of this compound leads to the formation of a singlet excited state (S1). This S1 state can then undergo a process known as intersystem crossing (ISC), where the spin of an electron is flipped, resulting in the formation of a triplet excited state (T1). acs.orgresearchgate.net This transition is a key step in the photochemistry of many organic molecules, as the longer lifetime of the triplet state allows for a variety of chemical reactions and energy transfer processes to occur. The ISC process in this compound is known to be rapid and efficient. acs.org The triplet state of this compound has been characterized as having absorptive spin polarization. acs.org

Characteristics of Triplet States and Conformational Influences

The triplet state of this compound is a focal point of its photochemistry. The conformation of the molecule, specifically the dihedral angle between the two benzoyl groups, significantly influences the properties of its triplet states. acs.orgnih.govresearchgate.net This conformational flexibility allows for the existence of multiple emissive triplet states, which is crucial for its diverse luminescent behaviors. acs.orgnih.govresearchgate.netresearchgate.net The presence of simple alkyl substituents, like the methyl groups in this compound, can effectively modulate the molecular arrangement, leading to different conformations within crystals. researchgate.netresearchgate.net

Research has shown that this compound can act as a photosensitizer, transferring the energy from its triplet state to other molecules. acs.org For instance, it can sensitize the decomposition of dicumyl peroxide, leading to the formation of alkoxy radicals. acs.org The triplet state energy of this compound is approximately 51 kcal/mol. acs.org

Room-Temperature Phosphorescence (RTP) Phenomena

One of the most notable characteristics of this compound is its ability to exhibit room-temperature phosphorescence (RTP), a phenomenon where a material emits light from its triplet state at ambient temperatures. acs.orgnih.govresearchgate.net This is a relatively rare occurrence for purely organic molecules, as the triplet state is typically quenched by non-radiative processes at room temperature.

The RTP of this compound is strongly dependent on its molecular conformation. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net Different crystalline and amorphous solid states of the compound can exhibit distinct phosphorescence profiles due to variations in molecular packing and conformation. acs.orgnih.govresearchgate.net This conformation-dependent luminescence allows for the tuning of the emission color. acs.orgnih.gov

The emergence of RTP in organic molecules can be facilitated by through-space interactions (TSIs), particularly those mediated by lone pair electrons. acs.orgresearchgate.net In molecules with heteroatoms, the non-bonding (n) electrons can interact with the π-systems of adjacent aromatic rings (n-π interactions) or other lone pairs (n-n interactions). acs.org These TSIs can promote intersystem crossing and stabilize the resulting triplet excitons, thereby enhancing RTP. acs.org While the direct role of lone pair-mediated TSIs in this compound is a subject of ongoing investigation, the principles of how these interactions influence RTP in similar systems provide valuable context. acs.orgresearchgate.net

A remarkable feature of this compound is its stimulus-responsive RTP. acs.orgnih.govresearchgate.netresearchgate.net The phosphorescence emission can be altered by external stimuli such as light, mechanical force, heat, and exposure to solvent vapors. acs.orgnih.govresearchgate.netresearchgate.net This property arises from the ability of these stimuli to induce conformational changes within the solid-state structure of the molecule, thereby modulating the emissive triplet states. acs.orgnih.govresearchgate.net For example, mechanical grinding or exposure to UV irradiation can lead to significant changes in the RTP profile. researchgate.net

Below is a table summarizing the stimulus-responsive RTP behavior of this compound:

| Stimulus | Observed Effect on RTP | Reference |

| Light (UV Irradiation) | Changes in the RTP profile | acs.orgnih.govresearchgate.net |

| Mechanical Force | Alteration of the RTP profile | acs.orgnih.govresearchgate.net |

| Heat | Variations in the RTP profile | acs.orgnih.govresearchgate.net |

| Fumigation (Solvent Vapors) | Abundant RTP variations | acs.orgnih.govresearchgate.net |

Role of Lone Pair Electron-Mediated Through-Space Interactions (TSIs)

Photoreactions and Mechanistic Investigations of this compound

The photochemistry of this compound is characterized by its ability to initiate a variety of reactions upon excitation with light. These reactions are primarily driven by the reactivity of its triplet excited state, which can engage in processes ranging from energy transfer to hydrogen abstraction, leading to the generation of radical species. Mechanistic studies have explored these photoreactions in different environments, from homogeneous solutions to complex systems like solid surfaces and supramolecular capsules.

Photosensitization for Radical Generation

This compound is an effective photosensitizer, meaning it can absorb light and transfer the energy to another molecule, which then undergoes a chemical reaction. A key application of this property is the generation of radicals through the sensitized decomposition of various precursors.

Photoexcited this compound can initiate the homolytic cleavage of peroxides to produce alkoxy radicals. acs.orgnih.gov In oxygen-free environments, irradiation of this compound in the presence of peroxides like dicumyl peroxide or cumylethyl peroxide leads to the efficient formation of cumyloxy radicals. acs.orgnih.govnsf.gov The process begins with the absorption of light by this compound, which has a significantly greater absorption than the peroxides in the near-UV and visible regions (280–700 nm). nsf.gov The excited sensitizer (B1316253) then transfers energy to the peroxide molecule, causing the weak oxygen-oxygen bond to break (homolysis).

In studies using dicumyl peroxide, the photosensitized decomposition yields cumyloxy radicals. acs.orgresearchgate.net These radicals can then undergo further reactions, such as hydrogen atom abstraction to form cumyl alcohol or β-scission to produce acetophenone (B1666503) and a methyl radical. acs.orgnih.gov The distribution of these products is influenced by the surrounding medium; for instance, in the presence of a good hydrogen atom donor, the formation of cumyl alcohol is favored. acs.orgresearchgate.net

| Reaction Medium | Acetophenone (%) | 2-Phenylpropan-2-ol (Cumyl alcohol) (%) | α-Methylstyrene (%) |

|---|---|---|---|

| Acetonitrile (B52724) | 98 | 2 | 0 |

| Acetonitrile/Water (1:1) | 41 | 59 | 0 |

| Methanol (B129727) | 15 | 84 | 1 |

| Silica (B1680970) (solid phase) | 20 | 80 | 0 |

The photosensitizing capability of this compound has been utilized to study the behavior of radicals at interfaces, such as on the surface of silica nanoparticles. nsf.gov In one approach, termed symmetrical product recombination (SPR), an unsymmetrical peroxide (cumylethyl peroxide) co-adsorbed with this compound on silica nanoparticles is irradiated. nsf.gov The photosensitized homolysis generates two different alkoxy radicals: a heavier, less volatile cumyloxy radical and a lighter, more volatile ethoxy radical. nsf.gov

The detection of dicumyl peroxide, a symmetrical product, confirms that the cumyloxy radicals can migrate across the nanoparticle surface to recombine with each other. nsf.gov The formation of this product is enhanced at the air/solid interface as the lighter ethoxy radicals are more likely to volatilize from the surface, favoring the recombination of the remaining cumyloxy radicals. nsf.gov By varying the surface loading of the peroxide substrate, researchers have been able to probe the lateral diffusion of these alkoxy radicals. nsf.gov This method has shown that the cumyloxy radical can have a surface migration distance of up to 2.9 nm on the nanoparticle surface. nsf.gov These experiments provide insight into both the translation and volatility of radicals on a surface. nsf.gov

| Condition | Substrate Loading (µmol/g silica) | Dicumyl Peroxide Yield (%) | Cumyl Alcohol Yield (%) | Acetophenone Yield (%) |

|---|---|---|---|---|

| Air/Solid Interface | 330 | 25.2 | 63.9 | 10.9 |

| Air/Solid Interface | 33 | 4.0 | 87.3 | 8.7 |

| Solution (Acetonitrile) | N/A | 11.2 | 2.0 | 86.8 |

The reactivity of this compound is subject to "conformational gating," where different ground-state conformations of the molecule exhibit distinct photochemical or photophysical functions. acs.orgnih.gov this compound exists in skewed conformations, and it is the anti- and syn-skewed conformers that are primarily responsible for the photosensitized production of alkoxy radicals. acs.orgnih.gov

Interfacial Radical Dynamics on Solid Supports

Formation of Hydrogen Adduct Radicals and Radical Anions

In the presence of suitable hydrogen donors, the excited triplet state of this compound can abstract a hydrogen atom to form a hydrogen adduct radical, specifically an α-aroyl-α-hydroxybenzyl radical (also known as a ketyl radical). oup.comias.ac.in This process has been observed in photoreactions with compounds like benzhydrylamine and in solvents such as isopropanol. oup.comias.ac.in

Laser flash photolysis studies have been used to identify the transient species formed upon excitation of this compound. ias.ac.in In addition to the triplet-triplet absorption, distinct absorption bands for the hydrogen adduct radical and the radical anion have been characterized. The formation of the radical anion can occur through electron transfer from a suitable donor, such as triethylamine. ias.ac.in For this compound, the absorption maxima for these transient radical species have been identified and are not significantly shifted compared to the parent benzil (B1666583) molecule, unlike derivatives with bulky ortho-substituents. ias.ac.in

| Compound | Hydrogen Adduct Radical λmax (nm) | Radical Anion λmax (nm) |

|---|---|---|

| Benzil | 370 | 540 |

| This compound | 370 | 540 |

| 4,4'-Dichlorobenzil | 370 | 560 |

| 2,2'-Dichlorobenzil | 355 | 460 |

Energy Transfer Processes in Encapsulated Systems

The photophysics of this compound has been extensively studied within supramolecular containers, such as water-soluble octa acid (OA) capsules. acs.orgacs.org Encapsulation alters the molecule's environment from an isotropic solution to a confined, hydrophobic space, which can modify its photochemical behavior. acs.orgnih.gov

Within an OA capsule, photoexcited this compound can act as an energy donor. Triplet-triplet energy transfer has been demonstrated from encapsulated this compound to acceptor molecules free in the surrounding solution. acs.orgrsc.org The efficiency of this energy transfer is dynamic and depends on the concentration of the acceptor. acs.org Studies using ionic (methylstilbazolium chloride) and neutral (4-stilbazole) acceptors showed that the rate of energy transfer is significantly faster for the ionic acceptor. acs.org This is attributed to the Coulombic attraction between the cationic acceptor and the anionic walls of the OA capsule, which holds the acceptor closer to the encapsulated donor. acs.org

Furthermore, encapsulated this compound has been used as a sensitizer to generate singlet oxygen, which can then react with another guest molecule co-encapsulated within the same or a neighboring capsule. acs.org This demonstrates that the capsule, while providing confinement, can mediate communication between molecules through energy transfer processes. acs.orgacs.org Encapsulation can also force this compound into a specific conformation (e.g., a trans-conformation) to fit within the host cavity, which in turn alters its photophysical properties, such as its emission characteristics. nih.gov

Photochemical Efficiency in Radiation Curing Applications

This compound (DMB) is a notable compound in the field of radiation curing, primarily for its role as a photoinitiator. Its efficiency in initiating polymerization reactions upon exposure to ultraviolet (UV) light has been the subject of various studies.

Functionality as a Photoinitiator in Polymerization Systems

This compound functions as a Type II photoinitiator. sigmaaldrich.com Upon absorption of UV radiation, the DMB molecule transitions to an excited state. This excited molecule does not cleave directly into radicals (a characteristic of Type I photoinitiators). Instead, it participates in an intermolecular process, typically abstracting a hydrogen atom from a synergist molecule, such as an amine. sigmaaldrich.comcity.ac.uk This hydrogen abstraction process generates the free radicals necessary to initiate the polymerization of monomers and oligomers in the curable formulation. sigmaaldrich.com

The initiation process can be summarized as follows:

Photoexcitation: DMB absorbs UV light, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. acs.org

Hydrogen Abstraction: The excited triplet DMB molecule abstracts a hydrogen atom from a co-initiator or a suitable monomer.

Radical Formation: This abstraction results in the formation of a ketyl radical from the DMB and another radical from the hydrogen donor.

Initiation: These newly formed radicals initiate the polymerization chain reaction of the acrylate (B77674) or other ethylenically unsaturated monomers in the system. kent.ac.uk

Research has shown that this compound can effect polymerization on its own, indicating it can abstract hydrogen from other molecules in the formulation, though the efficiency is significantly enhanced in the presence of a dedicated synergist. city.ac.uk The efficiency of photoinitiation is a critical factor and is influenced by the overlap between the absorption spectrum of the photoinitiator and the emission spectrum of the UV source. sigmaaldrich.com

Influence of Substituents on Photoinitiation Performance

The performance of benzil-type photoinitiators is significantly influenced by the presence of substituents on the aromatic rings. In the case of this compound, the methyl groups play a crucial role in enhancing its photoinitiation capabilities compared to the parent compound, benzil.

Studies comparing benzil with its substituted derivatives, such as this compound and 4,4'-dimethoxybenzil, have demonstrated that the introduction of electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) in the 4- and 4'-positions leads to a notable increase in the rate of cure. kent.ac.uk This enhancement is, at least in part, attributable to a bathochromic shift (a shift to longer wavelengths) in the UV absorption spectrum of the substituted compounds. kent.ac.uk This red shift allows for better utilization of the light emitted from common medium-pressure mercury curing lamps, particularly in the 280-320 nm region. kent.ac.uk

The following table summarizes the comparative performance of benzil and its derivatives based on research findings:

| Photoinitiator | Initial Reaction Rate (% s⁻¹) |

| Benzil | 54 |

| This compound | 96 |

| 4,4'-Dimethoxybenzil | 103 |

| Data sourced from research on aromatic 1,2-diketone type photoinitiators in an oligomer/monomer blend by RT-FTIR. kent.ac.uk |

This data clearly illustrates the significant positive impact of the methyl substituents on the photoinitiation performance of benzil. The increased reaction rate for this compound directly translates to a more efficient and faster curing process in radiation curing applications.

Theoretical and Computational Studies of 4,4 Dimethylbenzil

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool in understanding the structural and reactive properties of 4,4'-Dimethylbenzil and related systems.

The conformational landscape of 1,2-diketones like this compound is crucial for their chemical behavior. DFT calculations have been employed to investigate the rotational dynamics around the central dicarbonyl bond. For this compound, steric hindrance between the tolyl groups plays a significant role in determining the stable conformations.

Studies on model dione (B5365651) systems, utilized to reduce computational expense, have shown that the anti rotamer, where the two carbonyl groups are oriented away from each other, represents the global energy minimum. The syn rotamer is calculated to be significantly less stable. researchgate.net In the specific case of this compound, a pure syn geometry is considered unstable due to the steric clash of the nearby aryl groups. researchgate.net This "buttressing" effect from the ortho-aryl hydrogens prevents a planar syn conformation, leading instead to a favored syn-skewed minimum. researchgate.net The anti- and syn-skewed conformations are key to its dual functionality, with these forms promoting photosensitized radical production. researchgate.net Understanding these conformational changes is critical, as they are linked to the compound's conformation-dependent luminescence and its variations in room-temperature phosphorescence (RTP) in response to external stimuli. beilstein-journals.org

A model dione, serving as a proxy for the 1,2-dione segment of this compound, was computationally analyzed to understand the rotational energy profile. The B3LYP/D95(d,p) method was used to calculate the energies for the rotation around the O=C—C=O dihedral angle (θ).

| Conformer | Relative Energy (kcal/mol) | Note |

| anti | 0.0 | Global minimum |

| syn | 5.6 | Less stable than the anti rotamer |

This data is for a model dione system used to mimic this compound. researchgate.net

DFT calculations have been instrumental in mapping the potential energy surfaces (PES) of reactions involving this compound, particularly in its role as a photosensitizer. One such reaction is the homolysis of dicumyl peroxide, which is sensitized by photoexcited this compound. Ground-state DFT calculations were used to probe the O–O bond dissociation. researchgate.net On the singlet potential energy surface, the O–O bond homolysis is highly endothermic, with a calculated barrier of approximately 60 kcal/mol. researchgate.net In contrast, the reaction is surmised to proceed on the triplet manifold, via energy transfer from the triplet sensitizer (B1316253) to a repulsive orbital of the peroxide's O–O bond. researchgate.net

In a related study, the potential energy surface for the cyclization reaction of a model dione with trimethyl phosphite (B83602) was computed. This reaction proceeds from the less stable syn-dione conformer. The activation energy for this association was predicted to be 15.3 kcal/mol. researchgate.net DFT calculations also revealed that the formation of surface radicals (SiO•) from the silica (B1680970) support used in some heterogeneous reactions is energetically unfavorable, with a calculated endothermicity of 17.0-18.2 kcal/mol, thus disfavoring this competing reaction pathway. wikipedia.org

One of the notable applications of DFT in studying reactions involving this compound is the prediction of self-sorting preferences in radical recombination. In a system where photoexcited this compound is used to induce the homolysis of an unsymmetrical peroxide, the resulting alkoxy radicals can recombine to form a symmetrical peroxide. wikipedia.org

This self-sorting preference was predicted and explained using Unrestricted M06-2X/6-31G(d,p) calculations. wikipedia.org These calculations provided evidence that the O–O bond in the newly formed symmetrical peroxide is energetically more stable than in the original unsymmetrical peroxide. This energetic preference helps to drive the selective formation of the symmetrical product on the nanoparticle surface where the reaction occurs. wikipedia.org The DFT results indicated that π-hydrogen bonding between the aromatic rings of the cumyloxy radical and the surface SiOH groups increases the adsorption energy, which, along with a higher molecular weight, lowers its volatilization compared to the other radical species (EtO•). wikipedia.org This difference in surface interaction and volatility facilitates the self-sorting process, enhancing the recombination path to the symmetrical product. wikipedia.org

| Computational Finding | Energy Value (kcal/mol) | Significance |

| Increased O–O bond energy in symmetrical product vs. unsymmetrical reactant | 1.8 | Contributes to the enrichment and dimerization to the symmetrical product. wikipedia.org |

| Endothermicity of SiO• surface radical formation | 17.0-18.2 | Disfavors this competing reaction pathway on the silica surface. wikipedia.org |

Elucidation of Reaction Potential Energy Surfaces

Molecular Orbital (MO) Calculations

While specific MNDO-SCF-MO studies on this compound are not prominently documented, research on its parent compound, benzil (B1666583), and related analogues provides crucial insights into the benzilic acid rearrangement mechanism using this semi-empirical molecular orbital method. A study utilizing the MNDO SCF-MO method investigated the mechanisms for the benzilic acid and related rearrangements. rsc.org

The study predicted that both the initial formation of the hydroxide (B78521) adduct and the subsequent rearrangement are enhanced by electron-withdrawing substituents on either the migrating or non-migrating groups. rsc.org The calculations revealed that the energy barriers for the concerted wikipedia.orgacs.org migration of a substituent are within a smaller range than typically observed in rearrangements involving cations or radicals. rsc.org

The study also explored alternative open-shell pathways involving intramolecular single-electron-transfers (SET). These pathways were found to be high in energy unless the non-migrating substituent can stabilize an adjacent radical center, such as a phenyl group. rsc.org For the rearrangement of benzil itself, the electron-transfer pathway is considered more favorable and is predicted to proceed through low-energy cyclic intermediates. rsc.org

| Studied Aspect (MNDO SCF-MO) | Key Finding for Analogues |

| Substituent Effects | Electron-withdrawing groups on either aryl ring enhance the reaction rate. rsc.org |

| Migration Barriers | Barriers for the concerted wikipedia.orgacs.org migration show a smaller value range compared to cationic or radical rearrangements. rsc.org |

| Alternative Pathways | Single-Electron-Transfer (SET) mechanisms are favorable for substrates like benzil (X=phenyl). rsc.org |

| Counter-ion Effects | Modeling with a Li(H₂O)₂⁺ counter-ion increased the migratory barriers, suggesting its role is to shift the pre-equilibrium. rsc.org |

Mechanistic Modeling of Excited State Processes

The photochemistry of this compound is characterized by the complex processes that follow its excitation. Mechanistic modeling, often employing time-dependent DFT (TD-DFT), has been used to understand these excited-state dynamics.

Upon photoexcitation, this compound forms a singlet excited state which then undergoes rapid and efficient intersystem crossing to the triplet state. researchgate.net This triplet state is the key species in its function as a photosensitizer. It is known that the initially generated triplet states of this compound exhibit absorptive spin polarization. researchgate.net

The conformation of the molecule plays a critical role in its photochemical behavior. As established by DFT, the anti- and syn-skewed conformations are responsible for promoting photosensitized reactions, such as alkoxy radical production from peroxides. researchgate.net In contrast, the syn conformation is implicated in a "shutoff" reaction where it binds with trimethyl phosphite, thereby reducing its photosensitizing activity. researchgate.net

More advanced computational studies have investigated the conformation-dependent luminescence of this compound (DMBZ). beilstein-journals.org These studies demonstrate that conformational regulations in both the ground and excited states can lead to stimulus-responsive and widely tunable room-temperature phosphorescence (RTP) emissions. beilstein-journals.org This highlights the intricate link between molecular structure and excited-state photophysical properties, which can be modeled and understood through theoretical calculations.

Applications of 4,4 Dimethylbenzil in Advanced Organic Chemistry and Materials Science

Role as a Key Building Block in Organic Synthesis

The diketone functionality of 4,4'-dimethylbenzil provides reactive sites for a variety of chemical transformations, establishing it as a key intermediate in the synthesis of more complex molecular architectures, including heterocyclic compounds and crown ethers. mit.eduontosight.ai

Precursor for Heterocyclic Compound Synthesis

This compound is a widely utilized precursor in the synthesis of various heterocyclic compounds. Its reaction with different reagents allows for the construction of diverse ring systems. For instance, it undergoes condensation with 1,3-dibenzyl ketone in the presence of a base to form tetraphenylcyclopentadienone, a key intermediate for the synthesis of hexaphenylbenzene (B1630442). chemicalbook.comorgsyn.orgyoutube.comorgsyn.org

The compound also reacts with diaminomaleonitrile (B72808) to produce 5,6-di-p-tolylpyrazine-2,3-dicarbonitrile, a precursor for synthesizing pyrazinoporphyrazines. dur.ac.uk Furthermore, its reaction with thiourea (B124793) under basic conditions leads to the formation of 4,5-dihydroxy-4,5-di-p-tolylimidazolidine-2-thione, a precursor for five-membered thioimidazole ring systems. researchgate.net The reaction with 2,3-diaminonaphthalene (B165487) yields Naphthalene-4,6-(2,4-quinoxaline) derivatives. orientjchem.org Additionally, vicinal dioximes derived from this compound are used to prepare seven-membered heterocyclic rings, such as dioxadiazopin-2-ones and -2-thiones.

A notable application involves the synthesis of 1,3,5-tris(4,5-di-p-tolyl-1H-imidazol-2-yl)benzene (TTIB), where this compound is reacted with 1,3,5-triformylbenzene and ammonium (B1175870) acetate (B1210297). rsc.org

Table 1: Examples of Heterocyclic Synthesis from this compound

| Reactant(s) | Product | Application/Significance |

| 1,3-Dibenzyl ketone | Tetraphenylcyclopentadienone | Intermediate for hexaphenylbenzene synthesis |

| Diaminomaleonitrile | 5,6-di-p-tolylpyrazine-2,3-dicarbonitrile | Precursor for pyrazinoporphyrazines |